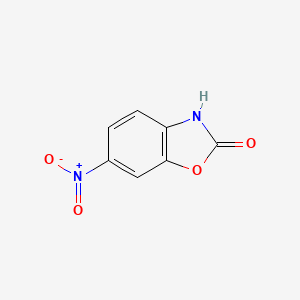

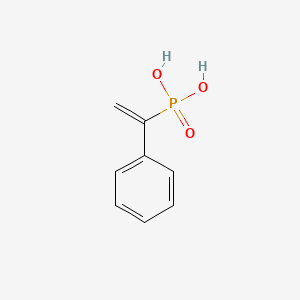

![molecular formula C10H9FN2O B1294016 [3-(4-氟苯基)异恶唑-5-基]甲胺 CAS No. 933747-63-8](/img/structure/B1294016.png)

[3-(4-氟苯基)异恶唑-5-基]甲胺

描述

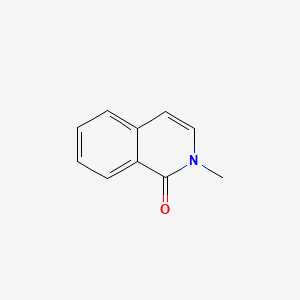

. This compound is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methylamine group.

科学研究应用

异恶唑酮衍生物的合成

异恶唑酮衍生物是使用多米诺骨牌多组分策略合成的,该策略由 L-缬氨酸促进。这种方法不含金属,并且以良好至优异的产率 (74–97%) 产生产物。 这是一个快速的过程,大多数底物在 4 分钟内完成,并且由于其高产率、短反应时间、无腐蚀性催化剂和温和的条件而有利 .

抗菌剂的开发

具有异恶唑部分的化合物,例如 [3-(4-氟苯基)异恶唑-5-基]甲胺,已被用作开发抗菌剂的重要药效团。 这些药物针对各种微生物感染,展示了异恶唑衍生物在药物化学中的多功能性 .

抗结核活性

研究表明异恶唑衍生物具有抗结核活性。 这些化合物的结构特征可以优化以增强其对抗结核病的功效,使其成为寻找新的治疗方法的宝贵工具 .

抗癌研究

异恶唑衍生物也因其抗癌特性而受到关注。 特别是氟苯基可能有助于对癌细胞的细胞毒性,为开发新型抗癌药物提供了途径 .

抗 HIV 应用

异恶唑环结构是许多抗 HIV 药物的常见特征。 [3-(4-氟苯基)异恶唑-5-基]甲胺可能用作合成具有抗 HIV 活性的化合物的构建块 .

雄激素拮抗剂特性

异恶唑衍生物已显示出作为雄激素拮抗剂的希望。 这些化合物可用于治疗前列腺癌等疾病,在这些疾病中雄激素受体信号传导起着至关重要的作用 .

量子计算研究

合成的异恶唑酮衍生物可以进行量子计算研究,以研究各种分子描述符、HOMO-LUMO 能隙和静电势表面特性。 这有助于理解这些化合物的电子结构和反应性 .

准备方法

The synthesis of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium boroh

属性

IUPAC Name |

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGXVCNCLFEENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

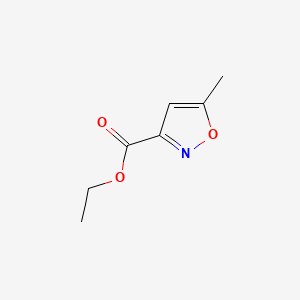

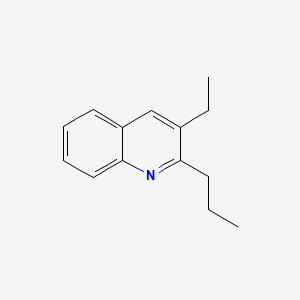

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)